(s)-2-Amino-2-(3,4,5-trimethoxyphenyl)ethan-1-ol
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Overview
Description
(s)-2-Amino-2-(3,4,5-trimethoxyphenyl)ethan-1-ol is a chemical compound that belongs to the class of methoxybenzenes It is characterized by the presence of three methoxy groups attached to a phenyl ring, along with an amino group and a hydroxyl group attached to an ethan-1-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (s)-2-Amino-2-(3,4,5-trimethoxyphenyl)ethan-1-ol typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with an appropriate amine source under reductive amination conditions. One common method involves the use of sodium borohydride (NaBH4) as a reducing agent in the presence of a suitable solvent such as ethanol. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
(s)-2-Amino-2-(3,4,5-trimethoxyphenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a corresponding ketone or aldehyde.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides and amines can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 3,4,5-trimethoxybenzaldehyde, while nucleophilic substitution of the methoxy groups can introduce various functional groups, leading to a diverse range of derivatives .
Scientific Research Applications
(s)-2-Amino-2-(3,4,5-trimethoxyphenyl)ethan-1-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of (s)-2-Amino-2-(3,4,5-trimethoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the methoxy groups can modulate the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-1-(3,4,5-trimethoxyphenyl)ethan-1-ol
- 2-Amino-4-(3,4,5-trimethoxy-phenyl)-5-(oxo-5,6,7,8-tetrahydro-4H-chromene)-3-carbonitrile
- 1-(3,4-dimethoxyphenyl)ethan-1-one oxime
Uniqueness
(s)-2-Amino-2-(3,4,5-trimethoxyphenyl)ethan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of three methoxy groups on the phenyl ring enhances its stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H17NO4 |
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Molecular Weight |
227.26 g/mol |
IUPAC Name |
(2S)-2-amino-2-(3,4,5-trimethoxyphenyl)ethanol |
InChI |
InChI=1S/C11H17NO4/c1-14-9-4-7(8(12)6-13)5-10(15-2)11(9)16-3/h4-5,8,13H,6,12H2,1-3H3/t8-/m1/s1 |
InChI Key |
MEKREUQWGLLGPM-MRVPVSSYSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)[C@@H](CO)N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(CO)N |
Origin of Product |
United States |
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